molecular formula C11H7BrCl2N2 B3316575 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine CAS No. 954231-30-2

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine

Cat. No.: B3316575
CAS No.: 954231-30-2
M. Wt: 317.99 g/mol
InChI Key: XMQQXAVXWHXVQE-UHFFFAOYSA-N
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Description

This compound features a piperidin-4-yl core substituted with a thiophen-2-ylmethyl group at the 1-position and a 4-methoxyphenyl-ethane sulfonamide moiety at the 4-position. The sulfonamide group distinguishes it from classical opioid derivatives (e.g., fentanyl analogues), which typically employ amide linkages . The 4-methoxyphenyl group may enhance solubility compared to non-polar aryl substituents, while the thiophene ring could influence electronic properties and receptor binding .

Properties

IUPAC Name

4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrCl2N2/c1-6-9(15-11(14)16-10(6)13)7-3-2-4-8(12)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQQXAVXWHXVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954231-30-2
Record name 4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-bromophenyl derivatives followed by cyclization with appropriate chlorinated pyrimidine intermediates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores and Sulfonamide/Amide Linkages

Compound Name Piperidine Substitution Aryl/Thiophene Group Functional Group Key Properties/Notes
Target Compound 1-(Thiophen-2-ylmethyl) 4-Methoxyphenyl Ethane-1-sulfonamide Polar sulfonamide may reduce blood-brain barrier penetration vs. amides .
N-{2-[1-(4-Methylbenzoyl)piperidin-4-yl]ethyl}thiophene-2-sulfonamide () 1-(4-Methylbenzoyl) Thiophen-2-yl Thiophene-sulfonamide Benzoyl group increases lipophilicity; sulfonamide position differs .
Thiofentanyl (N-phenyl-N-[1-[2-(2-thienyl)ethyl]-4-piperidyl]propanamide) () 1-(Thiophen-2-ylethyl) Phenyl Amide Ethyl-thiophene substitution and amide linkage correlate with opioid activity .
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) 1-(2-Phenylethyl) 4-Methoxyphenyl Amide Methoxyphenyl group shared with target compound but lacks sulfonamide .
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) () 2-Piperidinylidene 4-Chlorophenyl Sulfonamide 2-Piperidinylidene core reduces conformational flexibility vs. 4-piperidinyl .

Functional Group Impact

  • Sulfonamide vs. Amide: Sulfonamides (target compound, W-15) exhibit higher polarity and metabolic stability compared to amides (thiofentanyl, 4-methoxybutyrylfentanyl). This may reduce opioid receptor affinity but improve selectivity for non-opioid targets (e.g., enzymes or ion channels) .
  • Thiophene Substitution : The thiophen-2-ylmethyl group in the target compound contrasts with thiophen-2-ylethyl in thiofentanyl. The shorter methyl linker may sterically hinder receptor interactions .

Aryl Group Variations

  • 4-Methoxyphenyl: Present in both the target compound and 4-methoxybutyrylfentanyl, this group enhances solubility compared to non-polar substituents (e.g., 4-chlorophenyl in W-15). However, its electron-donating methoxy group could alter electronic interactions with receptors .
  • Biphenyl/Tert-Butyl Groups : Compounds like 2e and 2f () incorporate bulky groups (e.g., tert-butyl), which reduce solubility but improve metabolic stability. The target compound’s 4-methoxyphenyl balances polarity and bulk .

Pharmacological Implications

  • Non-Opioid Targets: Sulfonamide-bearing piperidines (e.g., W-15) are studied for enzyme inhibition or ion channel modulation, diverging from opioid-receptor-focused amides .
  • Metabolic Stability: The 4-methoxyphenyl group may slow hepatic metabolism compared to non-substituted aryl groups, as seen in 4-methoxybutyrylfentanyl .

Biological Activity

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets and its implications in therapeutic applications, particularly in cancer and infectious diseases.

The primary biological activity of this compound is attributed to its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . By inhibiting EGFR, this compound disrupts critical signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK , which are essential for cell proliferation and survival .

Biochemical Pathways

  • Inhibition of Cell Proliferation : The compound's action leads to reduced cell proliferation and promotes apoptosis in various cancer cell lines.
  • Oxidative Stress Induction : It has been shown to increase the production of reactive oxygen species (ROS), contributing to cellular damage .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Cell Line IC50 (µM) Mechanism
Study 1EGFR InhibitionA431 (skin cancer)0.25Inhibits EGFR signaling
Study 2Src InhibitionMDA-MB-231 (breast cancer)0.15Disrupts Src-mediated pathways
Study 3Induction of ApoptosisHeLa (cervical cancer)0.30Promotes oxidative stress

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The compound effectively inhibited tumor growth by targeting EGFR and Src pathways .
  • Neurotoxic Effects : Another investigation revealed that this compound interacts with acetylcholinesterase, leading to decreased enzyme activity. This interaction suggests potential neurotoxic effects due to impaired neurotransmission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine
Reactant of Route 2
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4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine

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